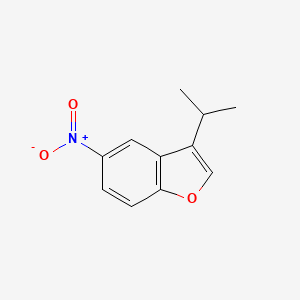

5-Nitro-3-(propan-2-yl)-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

88521-69-1 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-nitro-3-propan-2-yl-1-benzofuran |

InChI |

InChI=1S/C11H11NO3/c1-7(2)10-6-15-11-4-3-8(12(13)14)5-9(10)11/h3-7H,1-2H3 |

InChI Key |

NBCLNXADKLMGOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Nitro 3 Propan 2 Yl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of 5-Nitro-3-(propan-2-yl)-1-benzofuran, the reaction's feasibility and regioselectivity on the benzene portion of the molecule are controlled by the electronic properties of the existing substituents.

The directing effect of substituents on a benzene ring determines the position at which an incoming electrophile will attack. youtube.com This is governed by a combination of inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating the ring towards substitution. libretexts.org

The benzene ring of this compound has two key substituents influencing its reactivity: the fused furan (B31954) ring and the nitro group at the C5 position.

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). youtube.com This significantly reduces the electron density of the benzene ring, making it less nucleophilic and thus strongly deactivating it towards electrophilic attack. youtube.com Groups of this nature are known as meta-directors, guiding incoming electrophiles to the positions meta to themselves. youtube.com For the C5-nitro group, the meta positions are C4 and C6.

Fused Furan Ring: The oxygen atom in the furan ring possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This makes the fused furan an electron-donating, activating group. rsc.org Such groups are ortho, para-directors. libretexts.org Relative to the furan fusion points (C7a and C3a), the ortho positions are C4 and C7, and the para position is C6.

The combined influence of these two groups determines the ultimate regioselectivity. The directing effects are summarized in the table below.

| Substituent | Electronic Effect | Classification | Favored Positions for Substitution |

|---|---|---|---|

| 5-Nitro Group | Electron-Withdrawing | Strongly Deactivating | C4, C6 |

| Fused Furan Ring | Electron-Donating (by resonance) | Activating | C4, C6, C7 |

Reactions Involving the Furan Ring System

The furan moiety of the benzofuran (B130515) system is electron-rich and exhibits its own distinct reactivity, often involving the loss of aromaticity. rsc.org

The furan ring in benzofuran derivatives can undergo dearomatization through catalytic hydrogenation. rwth-aachen.de This reaction reduces the double bonds of the heterocyclic ring, leading to 2,3-dihydrobenzofuran or, under more forcing conditions, fully saturated octahydrobenzofuran derivatives. nih.govnih.gov A range of heterogeneous catalysts, particularly those based on non-noble, earth-abundant metals, have been developed for this purpose. researchgate.net

| Catalyst System | Typical Product | Key Feature |

|---|---|---|

| Ruthenium Nanoparticles on Supported Ionic Liquid Phase (Ru@SILP) rwth-aachen.de | 2,3-Dihydrobenzofurans rwth-aachen.de | High selectivity for the furan ring over the benzene ring. rwth-aachen.de |

| Cobalt-Cobalt Oxide Nanoparticles on Silica researchgate.net | 2,3-Dihydrobenzofurans researchgate.net | Utilizes a non-noble metal catalyst. researchgate.net |

| Dual System: Ru-NHC Complex followed by Rhodium nih.gov | Octahydrobenzofurans nih.gov | Achieves complete hydrogenation of both rings in a one-pot cascade. nih.gov |

This selective hydrogenation of the furan ring provides access to biologically relevant dihydrobenzofuran structures while leaving the benzene ring intact. rwth-aachen.de

The furan ring of benzofurans is susceptible to oxidative cleavage. For instance, the photooxygenation of 2,3-dimethylbenzo[b]furan at low temperatures has been shown to produce a dioxetane intermediate. researchgate.net This intermediate is unstable and isomerizes at room temperature, resulting in a ring-opened product, 2-acetoxy acetophenone. researchgate.net This pathway demonstrates a potential mode of reactivity for the furan ring in this compound under photochemical oxidation conditions, which could lead to the formation of a substituted 2-hydroxyphenyl ketone derivative.

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, and its transformations are well-established.

The reduction of an aromatic nitro group to a primary amine is a common and highly efficient transformation. jsynthchem.com For this compound, this reaction would yield 5-Amino-3-(propan-2-yl)-1-benzofuran. This transformation is significant as the resulting amino group serves as a key synthetic handle for further functionalization. nih.gov Several methods have been successfully applied to the reduction of nitrobenzofuran derivatives. researchgate.netscienceopen.com

Selective catalytic reduction is a widely used method. For example, nitro-substituted 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones have been selectively reduced to the corresponding amino compounds using a Palladium on carbon (Pd/C) catalyst with hydrogen gas at room temperature. researchgate.netresearchgate.net Other common methods for reducing nitroarenes include the use of metals in acidic media, such as iron in hydrochloric acid or tin(II) chloride. nih.gov

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C researchgate.net | Ethanol or Ethyl Acetate, Room Temperature | A common, clean, and efficient catalytic hydrogenation method. |

| Fe, HCl nih.gov | Ethanol/Water, Reflux | A classic and cost-effective method (Béchamp reduction). |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Effective for substrates sensitive to catalytic hydrogenation. |

| NaBH₄ / Catalyst jsynthchem.com | Ethanol, Room Temperature | Requires a transition metal co-catalyst (e.g., Ni(PPh₃)₄) as NaBH₄ alone does not reduce nitro groups. jsynthchem.com |

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The presence of a nitro group at the 5-position of the benzofuran ring significantly influences the molecule's reactivity, rendering the aromatic system susceptible to nucleophilic aromatic substitution (SNAr). The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack by making it electron-deficient. chemistrysteps.com This activation is most effective at the positions ortho and para to the nitro group.

The mechanism for this transformation is typically a two-step addition-elimination process. chemistrysteps.comyoutube.com In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (such as a halide), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. chemistrysteps.com A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can participate in this reaction. chemistrysteps.com

Reactivity of the Propan-2-yl (Isopropyl) Substituent

The isopropyl group at the 3-position of the benzofuran ring offers another site for chemical modification, distinct from the reactivity of the aromatic core.

Oxidation and Further Functionalization of the Isopropyl Group

The benzylic position of the isopropyl group is susceptible to oxidation. Under controlled conditions, this can lead to the formation of a tertiary alcohol or, with stronger oxidizing agents, potentially lead to cleavage of the C-C bond. A more common transformation for such benzylic positions is free-radical halogenation, for instance using N-bromosuccinimide (NBS), to introduce a bromine atom at the benzylic carbon. This halogenated intermediate can then be subjected to nucleophilic substitution or elimination reactions to introduce a wide range of functional groups.

Furthermore, biomimetic oxidation, using models of cytochrome P450 enzymes like manganese(III) porphyrins with hydrogen peroxide, can be employed to functionalize the benzofuran core. mdpi.com While these reactions often target the furan ring's double bond to form epoxides, the conditions can be tailored to influence the reactivity of alkyl substituents. mdpi.com

Transition Metal-Catalyzed Coupling Reactions at Various Positions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to halogenated derivatives of this compound. dntb.gov.ua To utilize these methods, a halogen atom (typically bromine or iodine) must first be installed at a desired position on the benzofuran scaffold (e.g., C2, C4, C6, or C7).

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is highly effective for forming C(sp²)-C(sp) bonds and can be used to introduce alkynyl moieties onto the benzofuran ring. The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.org One-pot procedures involving an initial Sonogashira coupling followed by intramolecular cyclization have been developed to synthesize complex, 2,3-disubstituted benzofurans. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile cross-coupling methods, forming a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. libretexts.orgtcichemicals.com The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org This method is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a broad range of functional groups. nih.gov It has been successfully applied to couple various aryl and heteroaryl boronic acids with halogenated benzofurans, including those with unprotected N-H groups, demonstrating its robustness. nih.govnih.gov

Below is an interactive table summarizing typical conditions for these cross-coupling reactions as applied to benzofuran systems.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Sonogashira | Pd(PPh₃)₄ / CuI or (PPh₃)₂PdCl₂ / CuI | Et₃N (Triethylamine) | THF, DMF | Room Temp. to 80°C |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 60°C to 100°C |

Derivatization and Formation of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. researchgate.net A key transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as SnCl₂·2H₂O in methanol or catalytic hydrogenation with a palladium catalyst. nih.gov

The resulting 5-amino-3-(propan-2-yl)-1-benzofuran is a versatile intermediate. The amino group can be diazotized and converted into a range of other functional groups. More importantly, it can serve as a handle for constructing new fused heterocyclic rings. For example, condensation with β-dicarbonyl compounds can lead to the formation of fused pyridine or pyrimidine rings.

Another approach involves the reactivity of the benzofuran core itself. For instance, 3-oxopropanenitrile derivatives of benzofuran have been used as precursors to synthesize pyrazole derivatives by reacting with hydrazonoyl halides. researchgate.net Additionally, the [3+2] cycloaddition reaction of azomethine ylides with 3-benzylidenebenzofuran-2(3H)-ones provides a route to complex spiro-pyrrolidine heterocyclic systems. mdpi.com

The following table outlines potential derivatization pathways starting from this compound.

| Starting Functional Group | Reagent(s) | Product Functional Group / System | Reaction Type |

| 5-Nitro group | SnCl₂·2H₂O or H₂/Pd-C | 5-Amino group | Reduction |

| 5-Amino group | NaNO₂, HCl then various reagents | Diazonium salt, various substituents | Diazotization |

| 5-Amino group | 1,3-Diketone | Fused Pyridine/Quinoline Ring | Condensation/Cyclization |

| Halogenated Benzofuran Ring | Terminal Alkyne, Pd/Cu catalyst | Alkynyl-substituted Benzofuran | Sonogashira Coupling |

| Halogenated Benzofuran Ring | Boronic Acid, Pd catalyst | Aryl/Heteroaryl-substituted Benzofuran | Suzuki-Miyaura Coupling |

Future Research Directions in 5 Nitro 3 Propan 2 Yl 1 Benzofuran Chemistry

Development of Advanced and Sustainable Synthetic Methodologies for the Compound

The synthesis of benzofuran (B130515) derivatives has evolved significantly, with a growing emphasis on green and sustainable practices. chemistryviews.orgbenthamdirect.com Future research on the synthesis of 5-Nitro-3-(propan-2-yl)-1-benzofuran should prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key areas for development include:

Catalyst-Free Synthesis: Exploring cascade reactions, for instance between nitroepoxides and salicylaldehydes, could offer a direct, catalyst-free route to functionalized benzofurans. acs.org Such methods reduce reliance on potentially toxic and expensive metal catalysts.

Heterogeneous Catalysis: The use of recyclable catalysts, such as palladium-on-carbon (Pd/C), has been shown to be effective for the synthesis of benzofurans from readily available starting materials. chemistryviews.org Developing a Pd/C-catalyzed route for this compound could lead to a more sustainable and economically viable process, as the catalyst can be easily removed by filtration and reused multiple times. chemistryviews.org

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of steps, minimizing waste, and avoiding the isolation of intermediates. nih.gov A potential one-pot strategy could involve the reaction of an appropriately substituted o-hydroxy aldehyde, an amine, and an alkyne in the presence of a copper catalyst. nih.gov

Eco-Friendly Solvents: Moving away from traditional organic solvents towards greener alternatives like deep eutectic solvents (DES) or even water is a critical aspect of sustainable chemistry. acs.orgdivyarasayan.org Research into the feasibility of synthesizing this compound in such media could drastically reduce the environmental impact of its production. nih.gov

| Synthetic Strategy | Key Advantages | Potential Starting Materials for this compound |

| Palladium-on-Carbon Catalysis | Recyclable catalyst, simple filtration, cost-effective. chemistryviews.org | Substituted allyl-phenols. chemistryviews.org |

| One-Pot Copper Catalysis | High efficiency, reduced waste, step economy. nih.gov | 4-nitro-salicylaldehyde, isopropylacetylene, and an amine. nih.gov |

| Catalyst-Free Cascade Reaction | Avoids metal catalysts, mild conditions. acs.org | A suitable nitroepoxide and 4-nitro-salicylaldehyde. acs.org |

| Green Solvents (e.g., DES) | Environmentally benign, often biodegradable. nih.gov | o-hydroxy aldehydes, amines, and alkynes. nih.gov |

Exploration of Novel and Undiscovered Reactivity Patterns of this compound

The unique electronic and steric features of this compound suggest that its reactivity may differ from that of simpler benzofurans. A systematic investigation into its chemical behavior could uncover novel transformations and lead to the synthesis of new heterocyclic systems. researchgate.net

Future studies should investigate:

Cycloaddition Reactions: The furan (B31954) ring of benzofuran can participate in cycloaddition reactions. researchgate.net The electron-withdrawing nitro group on the benzene (B151609) ring may influence the dienophilic or dipolarophilic character of the furan moiety. A particularly interesting avenue would be the dearomative (3+2) cycloaddition with para-quinamines, which has been shown to be effective for other 2-nitrobenzofurans, potentially leading to complex polycyclic structures. nih.gov

Reactions at the 2-Position: While the 3-position is substituted, the 2-position of the benzofuran ring is a potential site for functionalization through reactions like metallation followed by quenching with an electrophile. researchgate.net The directing effects of the existing substituents would be of fundamental interest.

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would provide access to a whole new family of 5-amino-3-(propan-2-yl)-1-benzofuran derivatives, which could be further functionalized through diazotization or acylation, for example.

Heterodienic Behavior: In highly activated systems like nitro-benzofuroxans, the five-membered ring has been shown to act as a heterodiene. rsc.org It would be valuable to explore whether the nitro group in this compound can sufficiently activate the furan ring to participate in similar heterodienic cycloadditions.

Application of Emerging Spectroscopic and Computational Techniques for Deeper Chemical Insights

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for predicting its reactivity and potential applications. A combination of advanced spectroscopic methods and computational chemistry can provide these deep insights.

Future research should employ:

Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional techniques like HMBC and HSQC can be used to unambiguously assign all proton and carbon signals, which is particularly important for a substituted benzofuran.

Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition. Studies on the fragmentation patterns under electron ionization could also reveal interesting chemical properties, as has been observed for other substituted benzofurans. nih.gov

Vibrational Spectroscopy: A detailed analysis of the infrared and Raman spectra, supported by computational calculations, can provide information about the vibrational modes of the molecule and the influence of the substituents on the benzofuran core. acs.org

UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to substitution on the benzofuran ring. researchgate.net A systematic study of the UV-Vis spectrum of this compound, combined with theoretical calculations, can elucidate the nature of its electronic transitions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties of the molecule. This can help in understanding its reactivity and interpreting experimental data. researchgate.net

| Technique | Type of Insight |

| 2D NMR (HMBC, HSQC) | Unambiguous structural assignment. |

| High-Resolution Mass Spectrometry | Elemental composition and fragmentation pathways. nih.gov |

| FT-IR and Raman Spectroscopy | Vibrational modes and functional group characterization. acs.org |

| UV-Vis Spectroscopy | Electronic transitions and chromophore analysis. researchgate.net |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, and predicted spectra. researchgate.net |

Design and Synthesis of Chemically Diverse Libraries Based on the this compound Scaffold for Academic Inquiry

The creation of compound libraries is a powerful tool for discovering new molecules with interesting properties. acs.org A library of compounds based on the this compound scaffold could be a valuable resource for academic research, for example in the screening for new catalysts or materials.

A strategy for library design could involve:

Scaffold Modification: The core scaffold can be modified at several positions. For example, the nitro group could be reduced to an amine and then derivatized. The benzene ring could also be further functionalized, for example through electrophilic aromatic substitution, if conditions can be found that are compatible with the furan ring.

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting material. acs.orgresearchgate.net Starting with this compound, a series of reactions (e.g., reduction, acylation, substitution) could be applied in a combinatorial fashion to generate a library of related but distinct compounds.

Parallel Synthesis: This technique allows for the rapid synthesis of a large number of compounds in parallel. By reacting a common intermediate with a diverse set of building blocks, a large library can be efficiently generated. For example, if a reactive site can be introduced on the benzene ring, it could be reacted with a variety of boronic acids via Suzuki coupling.

Integration of this compound Chemistry with Flow Chemistry and Photocatalysis Principles

Modern synthetic techniques like flow chemistry and photocatalysis offer significant advantages over traditional batch methods, including improved safety, scalability, and efficiency. springerprofessional.denih.gov Applying these techniques to the synthesis and transformation of this compound could open up new possibilities.

Future research in this area could focus on:

Flow Synthesis: Continuous flow processes can enable better control over reaction parameters like temperature and mixing, which can lead to higher yields and purities. nih.gov The synthesis of heterocyclic compounds, which can sometimes involve hazardous intermediates or exothermic reactions, is particularly well-suited for flow chemistry. egasmoniz.com.ptdurham.ac.uk

Photocatalysis: Visible-light photocatalysis is a powerful tool for forming new chemical bonds under mild conditions. nih.gov Photocatalytic methods could be developed for the synthesis of the benzofuran core itself or for the functionalization of the pre-formed this compound molecule. For instance, a photochemical route for the synthesis of 2-substituted benzofurans from 2-chlorophenols and terminal alkynes has been reported and could be adapted. researchgate.net

Combined Flow and Photocatalysis: Integrating photocatalysis with flow chemistry can be particularly advantageous, as it allows for efficient irradiation of the reaction mixture and precise control of residence time. This combination could be used to develop highly efficient and scalable processes for the synthesis and derivatization of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-nitro-3-(propan-2-yl)-1-benzofuran, and how do reaction conditions influence yield?

- Methodology : A typical approach involves the cyclization of substituted phenols with propargyl derivatives under acidic or oxidative conditions. For example, ethyl 2-(halogenated-benzofuran)acetate derivatives can undergo alkaline hydrolysis (e.g., KOH in methanol/water) to yield carboxylic acid intermediates, followed by nitro-group introduction via nitration . Optimization of reaction time, temperature (e.g., reflux at 373 K), and stoichiometry (e.g., 1:5 molar ratio of substrate to base) is critical for achieving yields >80% .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in benzene or ethyl acetate) and analyzed using programs like SHELXL for refinement. Key parameters include bond lengths (e.g., C–C = 1.39–1.48 Å) and angles (e.g., C–O–C ≈ 105°), which must align with density functional theory (DFT) calculations .

Q. What spectroscopic techniques are used to characterize this compound, and how are peaks assigned?

- Methodology :

- 1H/13C NMR : Aromatic protons in the benzofuran ring typically appear at δ 6.8–7.5 ppm, while the isopropyl group shows split signals (δ 1.2–1.4 ppm for CH3 and δ 2.5–3.0 ppm for CH). Nitro groups deshield adjacent protons, shifting signals downfield .

- IR : Strong absorption bands at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro functionality .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

- Methodology : SC-XRD reveals hydrogen-bonding networks (e.g., O–H⋯O dimers) and π-π stacking (3.5–4.0 Å spacing), which influence melting points and solubility. For example, centrosymmetric dimers linked via O–H⋯O bonds (Table 1 in ) increase thermal stability (m.p. >430 K). Computational tools like Mercury or ORTEP-3 visualize packing efficiency and predict stability .

Q. What challenges arise in refining the crystal structure of nitro-substituted benzofurans, and how are they resolved?

- Methodology : Nitro groups introduce disorder due to rotational flexibility. In SHELXL, partial occupancy models or restraints on thermal parameters (Uiso) are applied. For example, anisotropic displacement parameters for O atoms in NO2 are constrained to maintain geometry (e.g., O–N–O angles ≈ 120°) . High-resolution data (θ > 25°) and twinning analysis (e.g., using CELL_NOW) mitigate refinement errors .

Q. How can synthetic routes be modified to incorporate diverse substituents while maintaining benzofuran core integrity?

- Methodology : Substituent effects are studied via Suzuki-Miyaura coupling (for aryl groups) or nucleophilic aromatic substitution (for halogens). For instance, replacing the nitro group with sulfonyl or methylsulfanyl moieties (e.g., 5-fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran ) requires careful control of electrophilic conditions to prevent ring oxidation. TLC monitoring (hexane/ethyl acetate 7:3) ensures reaction completion .

Q. What computational methods are employed to predict the biological activity of nitrobenzofuran derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., antimicrobial enzymes). Pharmacophore models highlight key interactions: nitro groups act as hydrogen-bond acceptors, while the benzofuran core engages in hydrophobic interactions. In vitro assays (e.g., MIC tests) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.